molecular formula C5H9N3O B2667134 (dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1823967-14-1

(dimethyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No. B2667134
CAS RN: 1823967-14-1
M. Wt: 127.147
InChI Key: QVDPIHKJPWCHTP-UHFFFAOYSA-N
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Description

The compound “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” is a type of triazole derivative . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms at nonadjacent positions . They are known for their wide range of applications in medicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and simple to perform . The Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of triazole derivatives . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .


Molecular Structure Analysis

The molecular structure of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR . For instance, the 1H-NMR spectrum can provide information about the number and type of hydrogen environments in the molecule, while the 13C NMR spectrum can provide information about the number and type of carbon environments .


Chemical Reactions Analysis

Triazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions, which involve the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring . They can also undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms .

Mechanism of Action

The mechanism of action of triazole derivatives can vary depending on their structure and the target they interact with. For instance, some triazole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine . Others have been found to inhibit the enzyme carbonic anhydrase-II .

Future Directions

The future directions for research on “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” and other triazole derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, some triazole derivatives have shown promising anticancer activity and could be further developed as anticancer agents .

properties

IUPAC Name

(3,5-dimethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPIHKJPWCHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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